molecular formula C13H26N2O2 B6237257 tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate CAS No. 1782817-42-8

tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate

Cat. No.: B6237257
CAS No.: 1782817-42-8
M. Wt: 242.36 g/mol
InChI Key: VXLMNYAPSXXYGZ-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with N-methylcyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and N-methylcyclohexylamine. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-methyl-N-[3-(methylamino)cyclobutyl]carbamate
  • tert-butyl N-methylcarbamate
  • tert-butyl (3-(methylamino)propyl)carbamate

Uniqueness

tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate is unique due to its specific structure, which includes a cyclohexyl ring and a methylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

1782817-42-8

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-8-6-7-10(9-11)14-4/h10-11,14H,6-9H2,1-5H3

InChI Key

VXLMNYAPSXXYGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCC(C1)NC

Purity

95

Origin of Product

United States

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